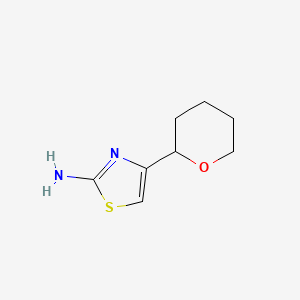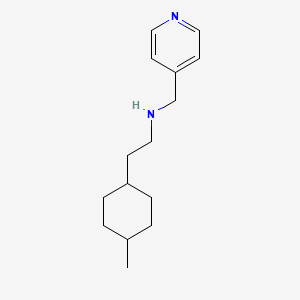
2-Difluoromethyl-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Difluoromethyl-4-(trifluoromethyl)benzenesulfonamide is a fluorinated aromatic sulfonamide compound It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a sulfonamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of radical initiators . The difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation and difluoromethylation processes. These reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Difluoromethyl-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (e.g., bromine) and nitrating agents can be used.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides and amines are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Difluoromethyl-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-Difluoromethyl-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzenesulfonamide
- 4-Methyl-2-(trifluoromethyl)benzenesulfonamide
- 2-(Trifluoromethyl)benzenesulfonamide
Uniqueness
2-Difluoromethyl-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. Compared to similar compounds, it offers a broader range of applications in various scientific fields .
Eigenschaften
Molekularformel |
C8H6F5NO2S |
|---|---|
Molekulargewicht |
275.20 g/mol |
IUPAC-Name |
2-(difluoromethyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H6F5NO2S/c9-7(10)5-3-4(8(11,12)13)1-2-6(5)17(14,15)16/h1-3,7H,(H2,14,15,16) |
InChI-Schlüssel |
WSDLXXZXNKENGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



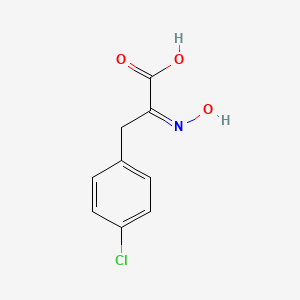

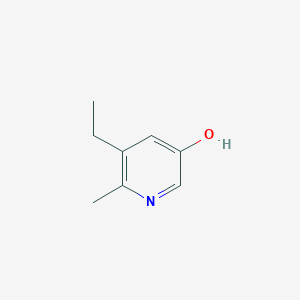
![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)

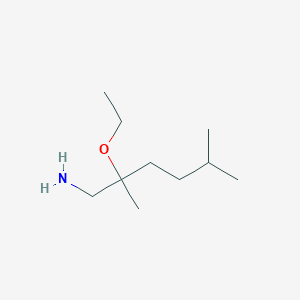
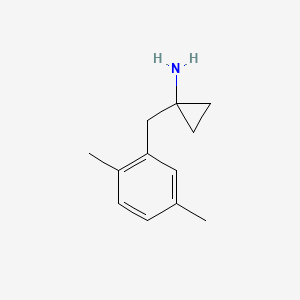
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)

